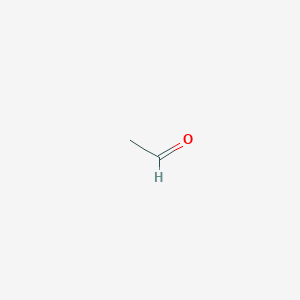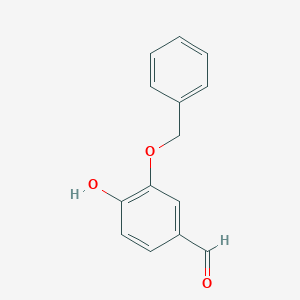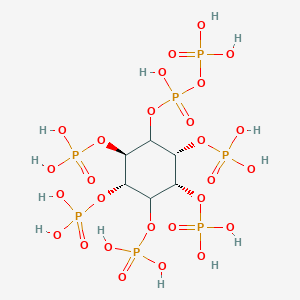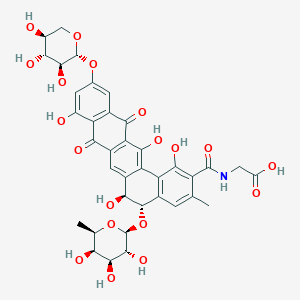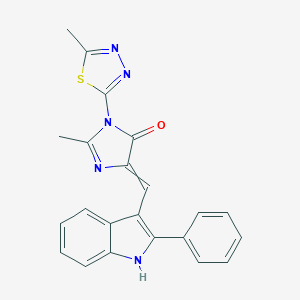
5-Methylsulfonamido-indole-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indoles, including strategies that might encompass derivatives such as 5-Methylsulfonamido-indole-2-carboxylic acid, has been extensively explored . The sulfonamide analogs of indole usually referred to as sulfa medicines have recently been produced and exhibit strong antimicrobial actions .Molecular Structure Analysis
The molecular formula of 5-Methylsulfonamido-indole-2-carboxylic acid is C10H10N2O4S . The average mass is 254.262 Da and the monoisotopic mass is 254.036133 Da .Chemical Reactions Analysis
Indole and its derivatives are crucial in medicinal chemistry . Due to its physiological action, it has been gaining a lot of interest by exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .Physical And Chemical Properties Analysis
The molecular weight of 5-Methylsulfonamido-indole-2-carboxylic acid is 254.26 g/mol.Wissenschaftliche Forschungsanwendungen
Sulfonamide Applications
- Scientific Field : Drug Development
- Application Summary : Sulfonamides possess broad bioactivity, ranging from antimicrobial to antitumor effects. Their incorporation into molecules, including potentially 5-Methylsulfonamido-indole-2-carboxylic acid, can impart significant therapeutic potential.
- Methods of Application : The role of sulfonamides in drug development has been discussed, emphasizing their antibacterial, antifungal, and antitumor properties.
- Results or Outcomes : The potential of incorporating sulfonamide groups into compounds for enhanced bioactivity has been highlighted.
Carboxylic Acids in Drug Synthesis
- Scientific Field : Drug Synthesis
- Application Summary : Carboxylic acids, including derivatives like 5-Methylsulfonamido-indole-2-carboxylic acid, are crucial in the synthesis of a wide range of drugs.
- Methods of Application : The application of levulinic acid, a key biomass-derived building block, in drug synthesis has been reviewed.
- Results or Outcomes : The versatility and potential for creating cost-effective and cleaner reactions have been emphasized.
Synthesis of Oxazino [4,3-a]indoles
- Scientific Field : Organic Chemistry
- Application Summary : This compound can be used as a reactant for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions.
- Methods of Application : The specific procedures would depend on the exact reaction conditions and the other reactants involved.
- Results or Outcomes : The synthesis of oxazino [4,3-a]indoles could lead to the creation of new compounds with potential biological activities.
Preparation of Indolecarboxamides
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound can be used as a reactant for the preparation of indolecarboxamides, which can act as cannabinoid CB1 receptor antagonists.
- Methods of Application : The specific procedures would depend on the exact reaction conditions and the other reactants involved.
- Results or Outcomes : The preparation of indolecarboxamides could lead to the development of new therapeutic agents.
Preparation of Indole-3-propionic Acids
- Scientific Field : Drug Synthesis
- Application Summary : This compound can be used as a reactant for the preparation of indole-3-propionic acids, which can have anti-inflammatory and analgesic properties.
- Methods of Application : The specific procedures would depend on the exact reaction conditions and the other reactants involved.
- Results or Outcomes : The preparation of indole-3-propionic acids could lead to the development of new drugs with anti-inflammatory and analgesic effects.
Fluorescent Small Molecule Probe
- Scientific Field : Biochemistry
- Application Summary : This compound can potentially be used as a fluorescent small molecule probe for in vivo lipid imaging .
- Methods of Application : The specific procedures would depend on the exact experimental conditions and the other reactants involved .
- Results or Outcomes : The development of a fluorescent small molecule probe could lead to advancements in lipid imaging techniques .
Indoleamine 2,3-dioxygenase (IDO) Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound can potentially be used in the synthesis of indoleamine 2,3-dioxygenase (IDO) inhibitors .
- Methods of Application : The specific procedures would depend on the exact reaction conditions and the other reactants involved .
- Results or Outcomes : The development of IDO inhibitors could lead to advancements in the treatment of diseases where IDO plays a role .
Selective Dopamine D3 Receptor Ligands
- Scientific Field : Neuropharmacology
- Application Summary : This compound can potentially be used in the synthesis of selective dopamine D3 receptor ligands .
- Methods of Application : The specific procedures would depend on the exact reaction conditions and the other reactants involved .
- Results or Outcomes : The development of selective dopamine D3 receptor ligands could lead to advancements in the treatment of neurological disorders .
Zukünftige Richtungen
The class of heterocyclic compounds exhibits a variety of pharmacological actions, long employed as an active ingredient in drug design and production . The goal of this work is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme from 2010 to 2023 . This review will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .
Eigenschaften
IUPAC Name |
5-(methanesulfonamido)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-17(15,16)12-7-2-3-8-6(4-7)5-9(11-8)10(13)14/h2-5,11-12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXMYKDPQPQFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164668 | |
| Record name | 5-Methylsulfonamido-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylsulfonamido-indole-2-carboxylic acid | |
CAS RN |
150975-95-4 | |
| Record name | 5-Methylsulfonamido-indole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150975954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylsulfonamido-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYLSULFONAMIDO-INDOLE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8EC5NG7Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



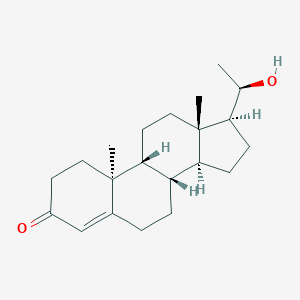
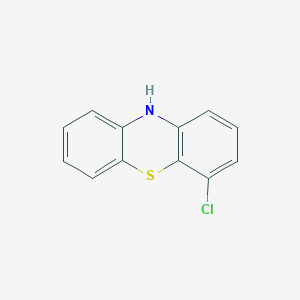
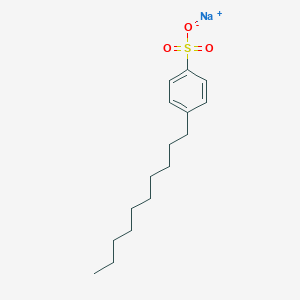
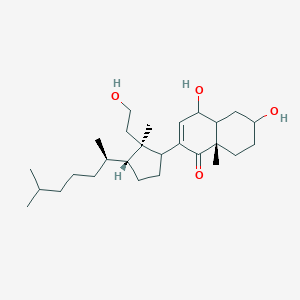
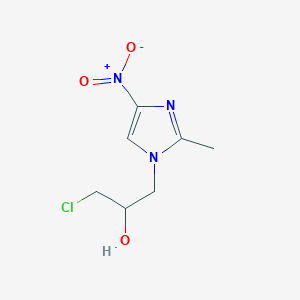
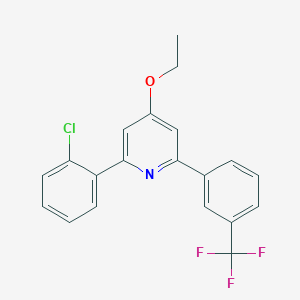
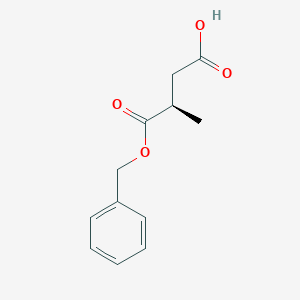
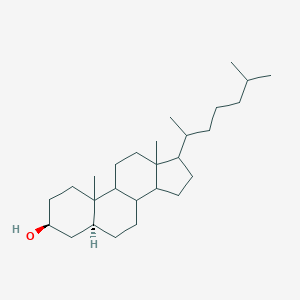
![[(1S,3R,7S,8S,8Ar)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2,3-trimethylbut-3-enoate](/img/structure/B116498.png)
